molecular formula C12H24N2O3 B2629627 tert-Butyl ((6,6-dimethylmorpholin-3-yl)methyl)carbamate CAS No. 2413867-43-1

tert-Butyl ((6,6-dimethylmorpholin-3-yl)methyl)carbamate

Cat. No. B2629627
M. Wt: 244.335
InChI Key: BCPVBZXKJLNRHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl ((6,6-dimethylmorpholin-3-yl)methyl)carbamate” is a chemical compound . It is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O . Active esters and other derivatives such as Boc-ONH 2 and Boc-N 3 can also be used . The Boc group is stable towards most nucleophiles and bases .


Molecular Structure Analysis

The molecular formula of “tert-Butyl ((6,6-dimethylmorpholin-3-yl)methyl)carbamate” is C12H24N2O3. The molecular weight is 244.335.


Chemical Reactions Analysis

The tert-butyl carbamate becomes protonated . Loss of the tert-butyl cation results in a carbamic acid . Decarboxylation of the carbamic acid results in the free amine . Protonation of amine under the acidic conditions provides the product as the TFA salt .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Preparation and Diels‐Alder Reaction : A study by Padwa et al. (2003) discusses the synthesis of tert-butyl carbamate derivatives and their application in Diels‐Alder reactions, showcasing their utility in the construction of complex organic frameworks (Padwa, Brodney, & Lynch, 2003).
  • Synthesis of Biologically Active Intermediates : Zhao et al. (2017) reported a rapid synthetic method for tert-butyl carbamate derivatives, emphasizing their importance as intermediates in the synthesis of biologically active compounds like omisertinib (AZD9291) (Zhao, Guo, Lan, & Xu, 2017).
  • Corrosion Inhibition : Faydy et al. (2019) explored the use of tert-butyl carbamate derivatives as corrosion inhibitors for carbon steel in acidic solutions, demonstrating the link between molecular structure and inhibition efficiency through DFT calculations and Monte Carlo simulations (Faydy et al., 2019).

Chemical Analysis and Environmental Applications

  • Deprotection of tert-Butyl Carbamates : Li et al. (2006) developed an environmentally benign method using aqueous phosphoric acid for the deprotection of tert-butyl carbamates, highlighting its selectivity and mildness in preserving the stereochemical integrity of substrates (Li et al., 2006).
  • Herbicide Residue Analysis : Crespo-Corral et al. (2008) investigated the derivatization reaction using potassium tert-butoxide for the analysis of carbamate and phenylurea herbicides in water samples by gas chromatography-mass spectrometry, emphasizing the method's sensitivity and environmental safety (Crespo-Corral et al., 2008).

properties

IUPAC Name

tert-butyl N-[(6,6-dimethylmorpholin-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)13-6-9-7-16-12(4,5)8-14-9/h9,14H,6-8H2,1-5H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPVBZXKJLNRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(CO1)CNC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((6,6-dimethylmorpholin-3-yl)methyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.